1,2,3-Propanetriyl tris(2-hexyldecanoate)
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Overview
Description
1,2,3-Propanetriyl tris(2-hexyldecanoate) is an organic compound with the chemical formula C51H98O6 and a molecular weight of 807.32 g/mol . It is a colorless to pale yellow liquid with a sweet aroma . This compound is primarily used as an additive in plastics and polymers to enhance their flexibility, flowability, and melting temperature .
Preparation Methods
1,2,3-Propanetriyl tris(2-hexyldecanoate) is typically synthesized by reacting 1,2,3-propanetriol (glycerol) with 2-hexyldecanoic acid in the presence of an acid catalyst . The reaction conditions usually involve heating the mixture to facilitate esterification, resulting in the formation of the desired product . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities and may involve continuous processing techniques to improve efficiency .
Chemical Reactions Analysis
1,2,3-Propanetriyl tris(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Substitution: The ester groups in 1,2,3-Propanetriyl tris(2-hexyldecanoate) can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Propanetriyl tris(2-hexyldecanoate) has several scientific research applications:
Biology: Research in biology may utilize this compound to study its effects on cell membranes and other biological structures.
Medicine: While not commonly used in medicine, its derivatives may be explored for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriyl tris(2-hexyldecanoate) primarily involves its role as a plasticizer. By integrating into polymer matrices, it increases the flexibility and flowability of the material. This is achieved through the reduction of intermolecular forces between polymer chains, allowing them to move more freely . The molecular targets and pathways involved are related to the physical interactions between the compound and the polymer chains .
Comparison with Similar Compounds
1,2,3-Propanetriyl tris(2-hexyldecanoate) can be compared with other similar compounds, such as:
Glycerol triacetate: Another ester of glycerol, but with acetic acid. It is used as a plasticizer and solvent.
Glycerol tripropionate: Similar to glycerol triacetate but with propionic acid. It is also used as a plasticizer.
Glycerol tristearate: An ester of glycerol with stearic acid, used in food and cosmetics.
The uniqueness of 1,2,3-Propanetriyl tris(2-hexyldecanoate) lies in its specific ester groups, which provide distinct properties such as a higher melting point and enhanced flexibility compared to other glycerol esters .
Properties
CAS No. |
68238-91-5 |
---|---|
Molecular Formula |
C51H98O6 |
Molecular Weight |
807.3 g/mol |
IUPAC Name |
2,3-bis(2-hexyldecanoyloxy)propyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H98O6/c1-7-13-19-25-28-34-39-45(37-31-22-16-10-4)49(52)55-43-48(57-51(54)47(41-33-24-18-12-6)42-36-30-27-21-15-9-3)44-56-50(53)46(38-32-23-17-11-5)40-35-29-26-20-14-8-2/h45-48H,7-44H2,1-6H3 |
InChI Key |
BXDHVEPMDVSCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC(COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
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